2,5-Dioxa-8-aza-spiro[3.5]nonane oxalate is a chemical compound with the molecular formula and a molecular weight of approximately 219.19 g/mol. This compound is categorized under spirocyclic compounds, which are characterized by having two or more rings that share one or more atoms. The unique structure of 2,5-Dioxa-8-aza-spiro[3.5]nonane oxalate, specifically its spiro configuration, imparts distinct chemical properties that make it valuable in various scientific fields, including organic chemistry and medicinal research.
The synthesis of 2,5-Dioxa-8-aza-spiro[3.5]nonane oxalate typically involves a multi-step process that includes the reaction of a diol with an amine in the presence of an oxalate ester. The reaction is usually conducted in a solvent such as dichloromethane, often under controlled temperature and pressure conditions to facilitate the formation of the spiro structure. Catalysts may also be employed to enhance the reaction efficiency.
Industrial production methods may scale these laboratory techniques using continuous flow reactors and advanced purification methods to achieve higher yields and purity levels suitable for commercial applications.
The molecular structure of 2,5-Dioxa-8-aza-spiro[3.5]nonane oxalate can be represented using various chemical notation systems:
InChI=1S/C8H13NO6/c1-2-9-6(3-7-1)4-8-5-6;3-1(4)2(5)6/h7H,1-5H2;(H,3,4)(H,5,6)
C1COC2(CN1)COC2.C(=O)(C(=O)O)O
The spirocyclic nature of this compound allows for unique interactions with biological targets due to its three-dimensional structure, which is critical for its potential applications in medicinal chemistry.
2,5-Dioxa-8-aza-spiro[3.5]nonane oxalate is involved in several types of chemical reactions:
Common reagents for these reactions include:
These reactions are generally conducted under specific temperature and pressure conditions to ensure selectivity and yield of desired products.
The mechanism of action for 2,5-Dioxa-8-aza-spiro[3.5]nonane oxalate involves its binding to specific molecular targets such as enzymes and receptors. The spiro structure allows for effective interaction with these targets, potentially modulating their activity and leading to changes in biochemical pathways within cells. This property is particularly relevant for its exploration in medicinal applications where modulation of biological processes is desired .
The compound exhibits stability under standard laboratory conditions but may undergo various transformations under specific chemical environments (e.g., oxidation or reduction). Its solubility characteristics can vary based on the solvent used during synthesis or reaction.
Physical properties such as melting point and spectral data (IR spectra) can provide insights into its structural integrity and purity during synthesis and application phases .
2,5-Dioxa-8-aza-spiro[3.5]nonane oxalate finds applications across several scientific domains:
The unique structural features of this compound make it particularly valuable for specialized applications where conventional compounds may not suffice .
The construction of the spiro[3.5]nonane core relies on controlled alkylation protocols. A patented approach uses chloroiodomethane as a bis-alkylating agent under rigorously maintained inert atmospheres (argon or nitrogen). This prevents halogen oxidation and ensures consistent electrophile reactivity. The reaction involves sequential nucleophilic displacement by a nitrogen heterocycle precursor, where temperature is modulated (−20°C to 25°C) to suppress polyalkylation byproducts. After alkylation, ring-closing is achieved through formaldehyde-mediated cyclization, yielding the 2,5-dioxa-8-azaspiro[3.5]nonane free base precursor with >75% purity prior to salt formation [4].
Cyclization efficiency is significantly enhanced using strong non-nucleophilic bases. Potassium hexamethyldisilazide (KHMDS, 1.2–1.5 equiv.) in tetrahydrofuran (THF) at −78°C promotes deprotonation at the α-carbon to nitrogen, facilitating intramolecular oxirane ring closure. Alternatively, tert-butoxide (t-BuOK) in dimethylformamide (DMF) enables cyclization at ambient temperatures (20–25°C) but requires extended reaction times (12–24 h). These methods achieve cyclized product yields of 68–82%, with alkali metal selection impacting byproduct profiles: KHMDS minimizes epoxide hydrolysis, while t-BuOK generates <5% olefinic impurities [4] [2].
Final deprotection of N-benzyl intermediates employs catalytic hydrogenation (10% Pd/C, 40–60 psi H₂) in ethanol/water mixtures. Complete debenzylation is confirmed by LCMS within 3–5 h. The free base is subsequently reacted with oxalic acid (1.0–2.0 equiv.) in acetone/water (4:1 v/v) under hydrogenation-compatible conditions. This integrated approach avoids intermediate isolation, directly yielding the oxalate salt with >95% purity after crystallization [4].
Table 1: Key Synthetic Methodologies for Spirocyclic Core Formation
Method | Conditions | Key Reagents | Yield (%) | Impurity Profile |
---|---|---|---|---|
Chloroiodomethane Alkylation | −20°C to 25°C, N₂ atmosphere | ClCH₂I, paraformaldehyde | 75–80 | <8% dihalo byproducts |
KHMDS Cyclization | −78°C, THF, 1–2 h | KHMDS (1.5 equiv.) | 78–82 | <2% epoxide hydrolysis |
t-BuOK Cyclization | 20–25°C, DMF, 12–24 h | t-BuOK (1.2 equiv.) | 68–72 | <5% elimination products |
Catalytic Hydrogenation | 40–60 psi H₂, 10% Pd/C, EtOH/H₂O | Oxalic acid | 90–95 | <0.5% residual Pd |
Solvent polarity significantly influences cyclization kinetics. Optimal results use dipolar aprotic solvents (DMF, N-methylpyrrolidone) for initial alkylation, followed by phase-transfer catalysis in biphasic systems (toluene/water). Cesium carbonate (2.0 equiv.) with 18-crown-6 (0.1 equiv.) accelerates intramolecular epoxide formation at 50°C, achieving 85% conversion in ≤1 h. Ethyl acetate extraction isolates the product with minimal aqueous waste, aligning with industrial solvent sustainability guidelines [4].
Waste reduction strategies include:
Table 2: Solvent and Catalyst Systems for Industrial-Scale Synthesis
Process Stage | Optimal Solvent System | Catalyst/Additive | Reaction Efficiency | Environmental Impact |
---|---|---|---|---|
Alkylation | DMF or CPME | None | 92–95% conversion | CPME reduces bioaccumulation |
Cyclization | Toluene/H₂O | Cs₂CO₃/18-crown-6 (0.1 eq) | 85% in 60 min | Low COD in aqueous phase |
Salt Formation | Acetone/H₂O (4:1) | None | 98% crystallization yield | Acetone recovery >80% |
Precise oxalic acid stoichiometry dictates crystalline form and purity. A 1:1 molar ratio (free base:oxalic acid) in refluxing ethanol yields the standard oxalate salt (C₆H₁₁NO₂·C₂H₂O₄), isolated as a hydrate-stabilized solid. Cooling crystallization at 0–5°C produces needles with 97–99% purity, suitable for pharmaceutical use. Deviations to 1:0.5 ratios induce hemioxalate formation, while excess acid (1:1.5) generates hygroscopic solids requiring desiccation during storage [5] [7] [3].
The hemioxalate salt (empirical formula: 2(C₆H₁₁NO₂)·C₂H₂O₄) is synthesized at 0°C using substoichiometric oxalic acid (0.55 equiv.) in dichloromethane. This form exhibits superior solubility in aprotic solvents (e.g., 42 mg/mL in acetonitrile vs. 28 mg/mL for oxalate) and enhanced thermal stability (decomposition onset: 195°C vs. 182°C for oxalate). Alternative salts (citrate, tosylate) have been explored but show limited crystallization efficiency or reduced shelf-life stability under ambient conditions [5] [9] [8].
Table 3: Characterization of 2,5-Dioxa-8-azaspiro[3.5]nonane Salts
Salt Form | Empirical Formula | Molecular Weight (g/mol) | Purity (%) | Storage Conditions | Remarks |
---|---|---|---|---|---|
Oxalate | C₈H₁₃NO₆ | 219.19 | 95–97 | 2–8°C, desiccated | Pharmaceutical building block |
Hemioxalate | 2(C₆H₁₁NO₂)·C₂H₂O₄ | 219.19 (half-salt) | 97 | Refrigerator | Enhanced thermal stability |
Free Base | C₆H₁₁NO₂ | 129.16 | >90 | −20°C, inert gas | Requires salt derivatization |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2